2,3',4,5'-Tetramethoxystilbene

Overview

Description

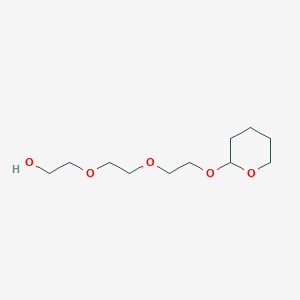

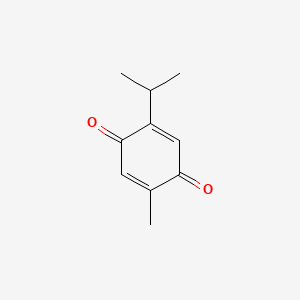

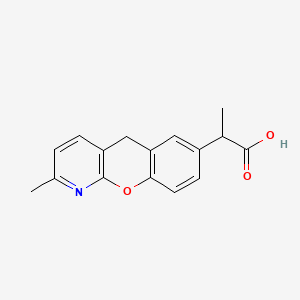

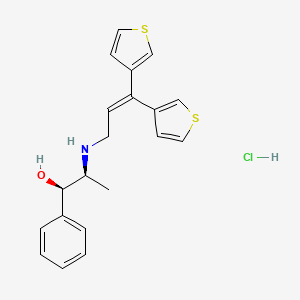

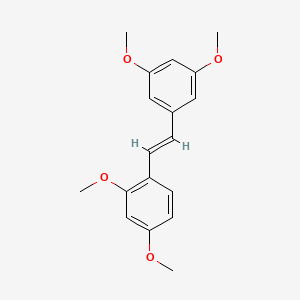

2,3’,4,5’-Tetramethoxystilbene, also known as TMS, is a selective and competitive inhibitor of cytochrome P450 1B . It is a synthetic trans-stilbene analog. TMS is an analog of resveratrol and is an anti-cancer agent .

Physical And Chemical Properties Analysis

TMS is a white to yellow powder . It has an empirical formula of C18H20O4, a CAS Number of 24144-92-1, and a molecular weight of 300.35 .Scientific Research Applications

Cancer Research Inhibition of Cytochrome P450 1B1

2,3’,4,5’-Tetramethoxystilbene (TMS) is known for its selective inhibition of CYP1B1, a member of the cytochrome P450 family. This property makes TMS a valuable tool in cancer research, particularly in differentiating between CYP450 families and understanding their roles in cancer development and progression .

Anti-Cancer Agent Cytotoxicity in Lung Cancer Cells

TMS has been identified as a cytotoxic agent to gefitinib-resistant non-small-cell lung cancer (NSCLC) cells. Its ability to target these resistant cancer cells makes it a potential candidate for developing new anti-cancer therapies .

Antioxidant Properties Polyphenol Resveratrol Analogue

As an analogue of resveratrol, TMS exhibits potent antioxidant properties. Antioxidants are crucial in scientific research for their role in neutralizing free radicals and preventing oxidative stress-related damage, which is implicated in various diseases .

Apoptosis Induction Pro-Apoptotic Gene Expression

TMS has been studied for its pro-apoptotic effects, which involve the induction of apoptosis (programmed cell death) in cancer cells. Microarray analysis has shown that TMS treatment increases the expression of tubulin genes as well as stress response and pro-apoptotic genes .

Bioavailability Studies Drug Delivery Systems

Due to its low bioavailability, TMS is a subject of research in the field of drug delivery systems. Studies are focused on improving the bioavailability of TMS through various delivery methods, such as liposomes, to enhance its therapeutic potential .

Mechanism of Action

Target of Action

The primary target of 2,3’,4,5’-Tetramethoxystilbene (TMS) is Cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that is overexpressed in certain tumors . TMS is a selective and competitive inhibitor of CYP1B1 .

Mode of Action

TMS interacts with its target, CYP1B1, by inhibiting it in a selective and competitive manner . The IC50 value of TMS for CYP1B1 is 6 nM, indicating a high degree of potency . It shows a lesser extent inhibitory effect on CYP1A1 (IC50=300 nM) and CYP1A2 (IC50=3.1 μM) .

Biochemical Pathways

TMS affects several biochemical pathways. It increases the expression of tubulin genes as well as stress response and pro-apoptotic genes . TMS treatment causes cleavage of Bax, a pro-apoptotic protein, from the p21 form to a truncated p18 form . In addition, the pro-apoptotic proteins Noxa and Bim (EL, L, and S) were increased upon TMS treatment .

Pharmacokinetics

It’s known that tms is a methylated derivative of resveratrol , which might influence its pharmacokinetic properties.

Result of Action

TMS has demonstrated anti-cancer activity . It induces both caspase-independent and caspase-dependent death via the intrinsic death pathway . TMS is cytotoxic to gefitinib-resistant (G-R) non-small-cell lung cancer (NSCLC) cells . It also reduces the survival of MCF-7 cells exposed to 1 μM benzo[a]pyrene (BP) .

Action Environment

It’s known that tms is a synthetic trans-stilbene analog , which might suggest its stability under various environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBCWSHYEQUBLW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186212 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3',4,5'-Tetramethoxystilbene | |

CAS RN |

24144-92-1, 20578-92-1 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,3',5'-Tetramethoxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.